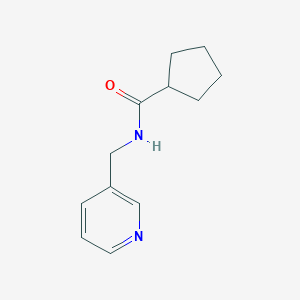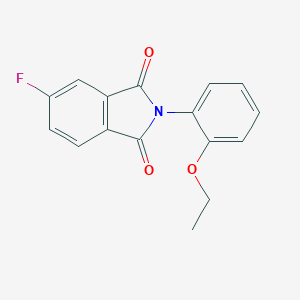
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide, also known as PACAP-27, is a neuropeptide that has been found to have various physiological and biochemical effects. It is a member of the vasoactive intestinal peptide (VIP)/pituitary adenylate cyclase-activating polypeptide (PACAP) family of peptides and is involved in a wide range of biological processes, including neuronal development, neuroprotection, and modulation of neurotransmitter release.
Mecanismo De Acción
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide exerts its biological effects by binding to specific receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. Activation of these receptors leads to the activation of adenylate cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates various downstream signaling pathways.
Biochemical and Physiological Effects:
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been found to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of hormone secretion, and modulation of immune function. It has also been shown to have neurotrophic and neuroprotective effects, promoting neuronal survival and regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is its stability, which allows for long-term storage and use in experiments. However, its high cost and limited availability can be a limitation for some researchers. Additionally, the need for specialized equipment and expertise for synthesis and purification can also be a limitation.
Direcciones Futuras
Further research is needed to fully understand the mechanisms underlying the biological effects of N-(pyridin-3-ylmethyl)cyclopentanecarboxamide. Future studies could focus on the development of more efficient synthesis methods, as well as the development of novel PAC1 receptor agonists and antagonists for potential therapeutic applications. Additionally, further studies are needed to explore the potential role of N-(pyridin-3-ylmethyl)cyclopentanecarboxamide in the regulation of immune function and its potential use in immunotherapy.
Métodos De Síntesis
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can be synthesized by solid-phase peptide synthesis using Fmoc chemistry. The synthesis involves coupling protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The resulting crude peptide is purified by high-performance liquid chromatography (HPLC) to obtain the final product.
Aplicaciones Científicas De Investigación
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been extensively studied in various fields of research, including neuroscience, endocrinology, and immunology. It has been shown to play a crucial role in the development and function of the nervous system, including neuronal differentiation, survival, and regeneration. N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has also been found to have neuroprotective effects in various neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Propiedades
Nombre del producto |
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H16N2O/c15-12(11-5-1-2-6-11)14-9-10-4-3-7-13-8-10/h3-4,7-8,11H,1-2,5-6,9H2,(H,14,15) |
Clave InChI |
VAQBAQQPCKTLQG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NCC2=CN=CC=C2 |
SMILES canónico |
C1CCC(C1)C(=O)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)

![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)


![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)
![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)



![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)
![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)
